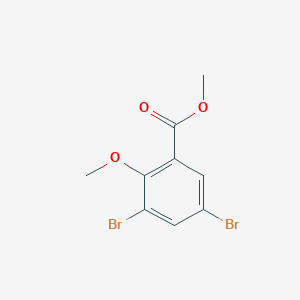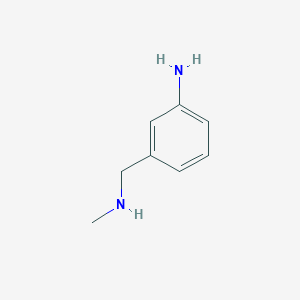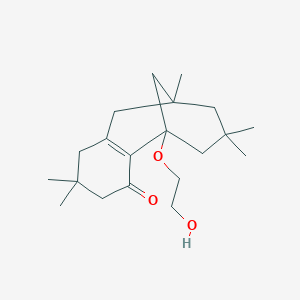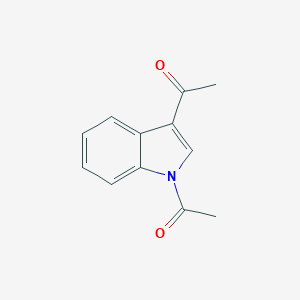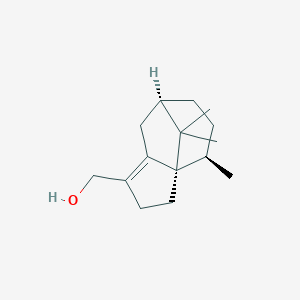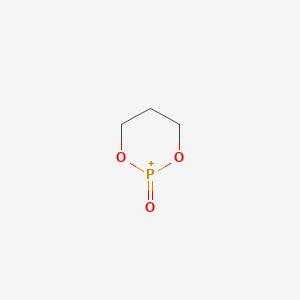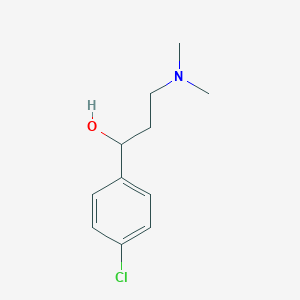![molecular formula C16H22Si2 B099497 1,4-ビス[(トリメチルシリル)エチニル]ベンゼン CAS No. 17938-13-5](/img/structure/B99497.png)
1,4-ビス[(トリメチルシリル)エチニル]ベンゼン
概要
説明
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile organic compound that serves as a building block for various functional materials. Its structure includes a benzene ring substituted with ethynyl groups that are further modified with trimethylsilyl groups at the 1 and 4 positions. This compound is of interest due to its potential applications in polymerization and its ability to undergo post-polymerization modifications, which can lead to materials with desirable photophysical and electrochemical properties .
Synthesis Analysis
The synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives has been achieved through multiple routes. One approach involves the use of microwave-assisted Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for efficient polymerization and subsequent modification by oxidation . Another method includes the reaction of 1,4-bis(trimethylsilyl)-2-butene with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene type derivatives . Additionally, the synthesis of related compounds, such as 1,2-bis(trimethylsilyl)benzenes, has been developed using Diels-Alder or C-H activation reactions, which are key steps towards the synthesis of benzyne precursors and luminophores .
Molecular Structure Analysis
The molecular structure of 1,4-bis(trimethylsilyl)ethynyl benzene derivatives has been studied using crystallography and spectroscopy. For instance, 1,4-bis(trimethylsiloxy)benzene has been crystallized, revealing a conformation with the trimethylsiloxy substituents twisted around the central benzene ring . This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
1,4-Bis[(trimethylsilyl)ethynyl]benzene and its derivatives participate in various chemical reactions. For example, the reductive trimethylsilylation of the compound leads to different cyclohexadiene derivatives, suggesting the involvement of anion radical intermediates . Photolytic reactions with bis(trimethylsilyl)mercury result in homolytic aromatic substitution, producing phenyltrimethylsilane and other products . Furthermore, the compound can react with CCl3COCl and Zn to form tetraketene derivatives upon photolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yield and lifetime, are affected by the conformation of the molecule, with coplanar arrangements leading to longer absorption and emission wavelengths compared to twisted conformations . The compound's reactivity in hydroalumination and hydrogallation reactions has also been explored, demonstrating the formation of molecular capsules and C–C bond activation .
科学的研究の応用
有機ビルディングブロック
“1,4-ビス[(トリメチルシリル)エチニル]ベンゼン”は、様々な有機化合物の合成における有機ビルディングブロックとして使用されます . これは、2つの三重結合を含むダイインであり、有機合成において汎用性の高い化合物です .
シリコンカーバイドコーティングの前駆体
この化合物は、プラズマ支援化学気相蒸着(CVD)プロセスを用いてシリコンカーバイドコーティングを開発するための前駆体として使用できます . シリコンカーバイドは、その硬さと耐熱性から非常に望ましい材料であり、さまざまな用途で使用されています。
定量的NMR分光法
“1,4-ビス[(トリメチルシリル)エチニル]ベンゼン”は、定量的NMR(qNMR)分光法における二次標準として使用できます . qNMRは、溶液中の物質の濃度を決定するために使用される方法であり、この化合物は、その独特の化学シフトのために参照標準として使用できます。
水素化アルミニウム反応
これは、水素化アルミニウム反応によってジ(tert-ブチル)水素化アルミニウムと反応し、各C-C三重結合に1つのAl-H結合が加成されます . この反応は、複雑な有機化合物の合成に役立ちます。
触媒評価
“1,4-ビス[(トリメチルシリル)エチニル]ベンゼン”は、触媒の合成に使用されてきました。 例えば、薗頭カップリング反応におけるクエン酸安定化パラジウムナノ粒子の評価に使用されています .
複雑な有機化合物の合成
その独自の構造により、“1,4-ビス[(トリメチルシリル)エチニル]ベンゼン”は、複雑な有機化合物の合成に使用できます。 トリメチルシリル基を介してベンゼン環に結合した2つのエチニル基は、有機合成において汎用性の高い化合物となっています .
Safety and Hazards
特性
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].
Q2: What is the significance of the trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: The trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].
Q3: What are the potential applications of 1,4-bis[(trimethylsilyl)ethynyl]benzene in materials science?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].
Q4: How does the molecular structure of 1,4-bis[(trimethylsilyl)ethynyl]benzene influence its packing and intermolecular interactions?
A: The bulky trimethylsilyl groups and the linear ethynyl units in 1,4-bis[(trimethylsilyl)ethynyl]benzene significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].
Q5: Are there any studies on the thermal stability and vapor pressure of 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: Yes, research has investigated the thermal properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




